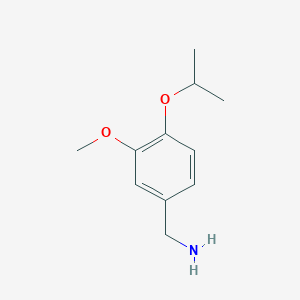

(4-Isopropoxy-3-methoxybenzyl)amine

Description

Significance of Aryl-alkyl Amine Motifs in Contemporary Chemical Synthesis

The development of novel and efficient methods for the synthesis of aryl-alkyl amines remains a significant focus of research. nih.gov Traditional methods often include N-alkylation and reductive amination. nih.govacs.org However, contemporary research is continually exploring more advanced strategies, such as transition-metal-catalyzed cross-coupling reactions and photoredox-mediated C-H activation, to construct these valuable C-N bonds with greater efficiency and selectivity. organic-chemistry.orgdigitellinc.com The ability to introduce diverse substitution patterns on both the aryl and alkyl portions of the scaffold allows chemists to fine-tune the properties of the final molecules for specific applications.

Retrosynthetic Analysis of the (4-Isopropoxy-3-methoxybenzyl)amine Framework

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several logical bond disconnections can be envisioned.

A primary disconnection would be the carbon-nitrogen (C-N) bond of the benzylamine (B48309). This leads to two key synthons: a (4-isopropoxy-3-methoxybenzyl) electrophile and an ammonia (B1221849) equivalent. This retrosynthetic step suggests a forward synthesis involving the reaction of a suitable benzyl (B1604629) halide or other activated benzyl derivative with ammonia or an ammonia surrogate.

Alternatively, the synthesis can be approached through a reductive amination pathway. In this case, the target molecule is disconnected to form 4-isopropoxy-3-methoxybenzaldehyde (B1269978) and ammonia. The forward synthesis would then involve the condensation of the aldehyde with ammonia to form an imine, which is subsequently reduced to the desired primary amine. This is a very common and effective method for preparing such amines.

A third approach could involve the reduction of a corresponding nitrile or amide. For instance, 4-isopropoxy-3-methoxybenzonitrile could be reduced to afford the target benzylamine. This nitrile precursor could, in turn, be synthesized from the corresponding benzaldehyde (B42025) or benzyl halide.

These retrosynthetic pathways highlight the versatility in synthetic approaches to this compound, allowing for the selection of a route based on the availability of starting materials, desired scale, and specific reaction conditions. The synthesis of a related compound, N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine, has been described involving the reaction of 4-isopropoxy-3-methoxybenzylamine with beta-alanine, indicating the utility of the parent amine as a building block.

Chemical and Physical Properties

Below is a table summarizing some of the key computed and experimental properties of the parent amine scaffolds.

| Property | Value |

| Molecular Formula | C11H17NO2 |

| Molecular Weight | 195.26 g/mol |

| XLogP3-AA | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 38.3 Ų |

| Heavy Atom Count | 14 |

| Complexity | 164 |

Note: The properties listed above are for the parent compound this compound and are computationally derived or based on general chemical principles, as specific experimental data for this exact compound is limited in the public domain. The molecular weight is calculated based on the chemical formula.

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxy-4-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTRKTVKUQGORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98799-37-2 | |

| Record name | 3-Methoxy-4-(1-methylethoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98799-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-methoxy-4-(propan-2-yloxy)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Isopropoxy 3 Methoxybenzyl Amine and Its Precursors

Classical Organic Synthesis Approaches to Benzylamine (B48309) Derivatives

The synthesis of benzylamine and its substituted analogues is a cornerstone of organic synthesis, with numerous methods developed over the years. These classical approaches provide the framework for accessing complex amines like (4-Isopropoxy-3-methoxybenzyl)amine from simpler, readily available starting materials.

Reductive Amination Strategies

Reductive amination stands out as one of the most widely used and versatile methods for preparing amines. This process involves the reaction of a carbonyl compound with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The most direct route to this compound is the reductive amination of its corresponding aldehyde, 4-isopropoxy-3-methoxybenzaldehyde (B1269978). This reaction can be performed with ammonia or an ammonia equivalent, followed by reduction. A variety of reducing agents can be employed, each with its own advantages in terms of mildness, selectivity, and substrate scope. Sodium triacetoxyborohydride (B8407120), NaBH(OAc)₃, is a particularly mild and selective reagent for this transformation, often used in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). nih.gov It is effective for a wide range of aldehydes and ketones and tolerates acid-sensitive functional groups. nih.gov

Alternative methods include the use of sodium borohydride (B1222165) (NaBH₄), often in conjunction with a Lewis acid like titanium(IV) isopropoxide, Ti(Oi-Pr)₄, which facilitates imine formation. psu.edu Catalytic hydrogenation over catalysts such as Raney nickel is another industrially significant method. wikipedia.org

An alternative to the benzaldehyde (B42025) precursor is the use of a substituted phenylpropanone. For instance, a compound like 1-(4-isopropoxy-3-methoxyphenyl)propan-2-one could be subjected to reductive amination with a primary amine to yield a secondary amine derivative. google.com This approach is valuable for creating more complex amine structures.

| Method | Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Key Features |

| Direct Reductive Amination | 4-Isopropoxy-3-methoxybenzaldehyde | Ammonia | Sodium Triacetoxyborohydride | Mild conditions, high selectivity, tolerates sensitive functional groups. nih.gov |

| Catalytic Reductive Amination | 4-Isopropoxy-3-methoxybenzaldehyde | Ammonia | H₂ / Raney Nickel | Common industrial method, uses hydrogen gas. wikipedia.org |

| Lewis-Acid Mediated Amination | 4-Isopropoxy-3-methoxybenzaldehyde | Ammonia | NaBH₄ / Ti(Oi-Pr)₄ | Efficient for ketones and aldehydes, mediated by a titanium catalyst. psu.edu |

| Amination of Phenylpropanones | 1-(4-isopropoxy-3-methoxyphenyl)propan-2-one | Primary Amine | H₂ / Catalyst | Forms secondary amines, useful for building complex structures. google.com |

A reliable, two-step alternative to direct reductive amination is through the formation and subsequent reduction of an oxime intermediate. The precursor, 4-isopropoxy-3-methoxybenzaldehyde, is first condensed with hydroxylamine (B1172632) (NH₂OH) to form 4-isopropoxy-3-methoxybenzaldehyde oxime. matrixscientific.comuni.lu This intermediate is typically a stable, crystalline solid that can be isolated and purified before the reduction step.

The reduction of the oxime to the primary amine, this compound, is commonly achieved through catalytic hydrogenation. Various catalysts are effective, including Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), using hydrogen gas as the reductant. This method is generally clean and high-yielding.

| Step | Reactants | Product | Common Conditions |

| 1. Oximation | 4-Isopropoxy-3-methoxybenzaldehyde, Hydroxylamine | 4-Isopropoxy-3-methoxybenzaldehyde oxime | Reaction in a solvent like ethanol (B145695) or pyridine. |

| 2. Reduction | 4-Isopropoxy-3-methoxybenzaldehyde oxime | This compound | Catalytic hydrogenation (e.g., H₂/Raney Ni). |

Sequential reductive amination is a powerful strategy for the controlled synthesis of secondary and tertiary amines, starting from a primary amine. In this context, this compound can serve as the starting material for further N-alkylation. wikipedia.org By reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent, a new alkyl group can be introduced onto the nitrogen atom.

The challenge in this process is often controlling the degree of alkylation. The reaction of a primary amine with an aldehyde can sometimes lead to the formation of a dialkylated tertiary amine as a byproduct. nih.gov However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, selective mono-N-alkylation can be achieved. researchgate.net This method provides a modular approach to a diverse library of substituted benzylamines.

Reduction of Nitrile Precursors to Primary Amines

The reduction of a nitrile group offers another robust pathway to primary amines. This approach begins with the precursor 4-isopropoxy-3-methoxybenzonitrile. This nitrile can be synthesized from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) through a sequence involving isopropylation of the phenolic hydroxyl group, followed by conversion of the aldehyde functional group into a nitrile.

Once the benzonitrile (B105546) precursor is obtained, it can be reduced to this compound using potent reducing agents. Lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or THF is a classic and highly effective reagent for this transformation. An alternative, particularly suitable for industrial-scale synthesis, is catalytic hydrogenation using a Raney nickel catalyst under a hydrogen atmosphere. wikipedia.org

| Precursor | Reducing Agent/Catalyst | Product |

| 4-Isopropoxy-3-methoxybenzonitrile | Lithium Aluminum Hydride (LiAlH₄) | This compound |

| 4-Isopropoxy-3-methoxybenzonitrile | H₂ / Raney Nickel | This compound |

Condensation Reactions in Benzylamine Synthesis

Condensation reactions form the basis of several methods for synthesizing benzylamines, where the key step is the formation of a carbon-nitrogen double bond (imine). The Leuckart reaction is a historical example, involving the heating of an aldehyde, such as 4-isopropoxy-3-methoxybenzaldehyde, with formamide (B127407) or ammonium (B1175870) formate (B1220265) to produce the corresponding benzylamine. wikipedia.org

A related strategy involves the condensation of an aromatic aldehyde with aqueous ammonia. This reaction can lead to the formation of a hydrobenzamide (B1588721), a compound formed from three molecules of the aldehyde and two molecules of ammonia. ias.ac.in The subsequent reduction of this hydrobenzamide intermediate with a reducing agent like sodium borohydride can yield a mixture of the primary benzylamine and the corresponding secondary dibenzylamine. ias.ac.in

More complex, multi-component condensation reactions have also been developed. These transformations, such as the Mannich reaction and its variants, allow for the one-pot assembly of amines from an aldehyde, an amine, and a compound with an active hydrogen, providing rapid access to structurally diverse products. organic-chemistry.org These condensation-based methods highlight the versatility of the carbonyl group in amine synthesis. nih.gov

Alkylation Reactions for the Introduction of Isopropoxy Moieties

The introduction of the isopropoxy group onto a vanillin-related scaffold is a critical step in the synthesis of the target molecule's precursors. This is typically achieved through Williamson ether synthesis, a well-established alkylation reaction.

Starting from a suitable precursor such as 5-iodovanillin, the phenolic hydroxyl group can be selectively alkylated. One effective method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in N,N-dimethylformamide (DMF), followed by the addition of an isopropyl halide. nih.gov This approach has been shown to be more efficient than using other bases like sodium bicarbonate or sodium carbonate, which often result in lower yields and a mixture of products. nih.gov The reaction proceeds via the deprotonation of the hydroxyl group by DBU to form a phenoxide ion, which then acts as a nucleophile, attacking the isopropyl halide to form the desired ether linkage.

A similar strategy can be applied to vanillin itself. Alkylation of the hydroxyl group at the 4-position is a common transformation. nih.gov While methylation is frequently employed, the introduction of more complex alkyl groups, including isopropyl, is also feasible. nih.gov For instance, vanillin can be reacted with an alkylating agent in the presence of a suitable base to yield the corresponding ether. google.com

The table below summarizes key aspects of alkylation reactions for introducing isopropoxy groups.

| Reactant | Reagent(s) | Product | Key Features |

| 5-Iodovanillin | Isopropyl halide, DBU, DMF | 5-Iodo-4-isopropoxy-3-methoxybenzaldehyde | High selectivity and yield |

| Vanillin | Isopropyl halide, Base | 4-Isopropoxy-3-methoxybenzaldehyde | Versatile method for ether formation |

Nucleophilic Substitution Reactions in Benzylamine Precursor Formation

The formation of the benzylamine moiety is another crucial step, often accomplished through nucleophilic substitution reactions. A common precursor for this transformation is 4-isopropoxy-3-methoxybenzaldehyde.

One of the most prevalent methods is reductive amination. nih.gov This reaction involves the initial formation of an imine from the aldehyde and an amine source, such as ammonia, followed by reduction to the corresponding amine. nih.govpsu.edu Sodium triacetoxyborohydride has proven to be a mild and selective reducing agent for this purpose, compatible with a wide range of substrates and functional groups. nih.gov The reaction is often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). nih.gov

Another approach involves the reaction of a benzyl (B1604629) halide with ammonia in an ethanolic solution. byjus.com This is a direct nucleophilic substitution where the halogen atom is displaced by the amino group. byjus.com However, this method can lead to a mixture of primary, secondary, and tertiary amines due to the increased nucleophilicity of the newly formed primary amine. byjus.comacs.org

The Gabriel phthalimide (B116566) synthesis offers a more controlled method for preparing primary amines. byjus.com It involves the nucleophilic substitution of an alkyl halide by the potassium salt of phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. byjus.com

The following table outlines different nucleophilic substitution methods for benzylamine precursor formation.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Isopropoxy-3-methoxybenzaldehyde | Ammonia, Reducing Agent (e.g., NaBH(OAc)₃) | This compound | Reductive Amination |

| 4-Isopropoxy-3-methoxybenzyl halide | Ammonia | This compound | Nucleophilic Substitution |

| 4-Isopropoxy-3-methoxybenzyl halide | Potassium phthalimide, then Hydrazine (B178648) | This compound | Gabriel Synthesis |

Advanced and Stereoselective Synthetic Techniques

For the synthesis of chiral benzylamines, biocatalytic approaches have emerged as powerful tools, offering high enantioselectivity under mild reaction conditions.

Biocatalytic Approaches for Chiral Benzylamines

Enzymes, particularly transaminases, play a pivotal role in the asymmetric synthesis of chiral amines, providing an environmentally friendly alternative to traditional chemical methods. diva-portal.org

Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. rsc.orgnih.gov This process, known as transamination, can be used for the asymmetric synthesis of chiral amines from prochiral ketones with excellent enantioselectivity. diva-portal.orgmdpi.com The reaction relies on a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which acts as a transient carrier of the amino group. rsc.orgnih.gov

The versatility of transaminases allows for the synthesis of a wide variety of chiral amines, including those with bulky substituents. nih.gov Protein engineering has been instrumental in expanding the substrate scope of these enzymes, leading to the development of highly active and stereoselective variants. nih.gov

Kinetic resolution is another strategy for obtaining enantiomerically pure amines. mdpi.commdpi.com In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. wikipedia.org Transaminases can be employed for the kinetic resolution of racemic amines, where one enantiomer is selectively deaminated to the corresponding ketone. mdpi.com

While effective, a limitation of kinetic resolution is that the theoretical maximum yield of a single enantiomer is 50%. mdpi.com However, this method is particularly useful when the racemic amine is more readily accessible than the corresponding prochiral ketone. mdpi.com

The efficiency of transaminase-catalyzed reactions is influenced by several parameters, including pH, temperature, substrate concentration, and the choice of amino donor. nih.gov For instance, the optimal pH for reactions with ω-transaminase from Vibrio fluvialis JS17 was found to be 7. nih.govelsevierpure.com

A significant challenge in asymmetric synthesis using transaminases is the unfavorable reaction equilibrium, which often favors the reactants. rsc.orgmdpi.com To overcome this, various strategies have been developed to shift the equilibrium towards product formation. tdx.cat One common approach is the removal of one of the products. For example, the pyruvate (B1213749) formed from the deamination of the amino donor L-alanine can be removed using lactate (B86563) dehydrogenase (LDH), which converts it to lactate. nih.govelsevierpure.com This coupled-enzyme system can dramatically increase the reaction yield. nih.govelsevierpure.com

The substrate scope of transaminases is a critical factor for their industrial application. nih.govnih.gov While wild-type enzymes may have limited activity towards certain substrates, protein engineering and screening of microbial diversity have led to the discovery and development of transaminases with broader substrate ranges. nih.govnih.gov

The table below provides an overview of biocatalytic approaches for chiral benzylamine synthesis.

| Biocatalytic Strategy | Enzyme | Key Principle | Advantages | Challenges |

| Asymmetric Synthesis | Transaminase | Stereoselective amination of a prochiral ketone | High enantioselectivity, potential for 100% theoretical yield | Unfavorable reaction equilibrium, product inhibition |

| Kinetic Resolution | Transaminase | Enantioselective reaction with one enantiomer of a racemic amine | Access to enantiopure amines from racemic mixtures | Maximum 50% theoretical yield of one enantiomer |

Organocatalytic Methods for Asymmetric Amine Synthesis

The asymmetric synthesis of amines, crucial for producing specific, single-enantiomer compounds, can be effectively achieved through organocatalysis. This approach utilizes small, chiral organic molecules to catalyze reactions, offering a metal-free alternative to traditional methods. Bifunctional organocatalysts, which possess both a (thio)urea and a tertiary amino group, are particularly effective. beilstein-journals.org These catalysts work by simultaneously activating both the nucleophile and the electrophile in a spatially controlled manner, facilitating stereoselective additions. beilstein-journals.org This method has been successfully applied to the enantioselective synthesis of axially chiral benzamides through aromatic electrophilic bromination. beilstein-journals.org

Another organocatalytic strategy involves the asymmetric α-C–H functionalization of alkyl amines. chemrxiv.org Chiral ammonium catalysts can facilitate a highly diastereoselective and enantioselective Mannich reaction by activating the α-C–H bond of alkyl amines. chemrxiv.org This method provides a direct pathway for converting readily available alkyl amines into valuable chiral amines. chemrxiv.org The use of a chiral disulfonimide catalyst in a three-component coupling of allyltrimethylsilane (B147118) with in situ-formed N-Fmoc-aldimines also represents a powerful organocatalytic route to chiral homoallylic amines. beilstein-journals.org

Multi-component Reaction Strategies for Complex Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org These reactions are advantageous for building intricate molecular scaffolds, such as those found in benzylamine derivatives.

Several named reactions fall under the umbrella of MCRs and are relevant to amine synthesis. The Strecker synthesis, for instance, is a classic three-component reaction that produces α-amino nitriles from an aldehyde or ketone, ammonia or a primary amine, and cyanide. nih.gov These nitriles can then be hydrolyzed to afford α-amino acids. The Mannich reaction is another key MCR that involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. organic-chemistry.org

More contemporary MCRs have been developed to overcome the limitations of classical methods. For example, a zinc-mediated carbonyl alkylative amination has been shown to efficiently couple a wide range of secondary amines with enolizable aldehydes and nonactivated alkyl iodides, leading to complex tertiary alkylamines. acs.org This approach avoids the issue of competitive deprotonation often seen with highly basic organometallic reagents. acs.org

Palladium-Catalyzed Coupling Reactions in Benzylamine Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. snnu.edu.cn These methods are instrumental in the functionalization of benzylamines.

One significant application is the direct ortho-arylation of benzylamines. acs.org This process allows for the introduction of an aryl group at the position adjacent to the benzylic carbon, a valuable transformation for modifying the structure and properties of the molecule. The reaction typically proceeds by heating an aryl iodide with the benzylamine substrate in the presence of a palladium catalyst and a silver salt. acs.org A key advantage is the tolerance of various functional groups, including bromides. acs.org

Palladium catalysis also enables the enantioselective functionalization of benzylamines. snnu.edu.cnnih.gov Through a kinetic resolution process, a racemic mixture of benzylamines can be separated into its constituent enantiomers. nih.gov This is achieved using a chiral palladium catalyst in combination with a chiral ligand, such as a mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA). nih.govrsc.org This reaction not only provides access to chiral benzylamines but also to ortho-arylated benzylamines with high enantiomeric purity. nih.gov

Furthermore, palladium catalysts can be employed in carbonylative arylations of the benzylic C(sp³)–H bond of azaarylmethylamines with aryl bromides under a carbon monoxide atmosphere. rsc.org This method allows for the synthesis of α-amino aryl-azaarylmethyl ketones, demonstrating the versatility of palladium catalysis in creating complex, functionalized amine derivatives. rsc.org

Precursor Synthesis and Functionalization for this compound Analogs

The synthesis of this compound and its analogs relies on the availability of appropriately substituted precursors. The following sections detail the preparation of these key starting materials.

Preparation of Substituted Benzaldehydes and Phenylpropanones

Substituted benzaldehydes are crucial building blocks for the target benzylamine. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a common and readily available starting material. wikipedia.orgchinakxjy.com It can be synthesized from guaiacol (B22219) through a two-step process involving reaction with glyoxylic acid followed by oxidative decarboxylation. wikipedia.org Alternatively, vanillin can be derived from eugenol (B1671780) via isomerization and subsequent oxidation. chinakxjy.com

Further functionalization of vanillin derivatives can be achieved through various reactions. For example, acetyl vanillin can be prepared by treating vanillin with acetic anhydride (B1165640) and pyridine. nih.gov This acetylated compound can then be nitrated and subsequently reacted with various amines to form Schiff bases. nih.gov Tandem reactions, which combine multiple steps in a single pot without isolating intermediates, offer an efficient route to substituted benzaldehydes. liberty.edu One such strategy utilizes directed metalation, where an initial reaction between formamide and phenyl lithium generates an α-amino alkoxide in situ, which can then be further substituted. liberty.edu

Derivatization of Aryl Halide and Phenolic Precursors

Aryl halides and phenols are versatile precursors that can be modified to introduce the desired functional groups for the synthesis of this compound analogs. The phenolic hydroxyl group of vanillin, for example, can be alkylated. researchgate.netnih.gov This reaction is often a key step in creating the isopropoxy moiety.

The synthesis of benzylamines can also be achieved through the enantioselective addition of phenols to N-sulfonyl aldimines, catalyzed by copper complexes. nih.gov This aza-Friedel–Crafts reaction is particularly effective for producing chiral secondary benzylamines, even with sterically hindered ortho-substituted phenols. nih.gov

The direct functionalization of C-H bonds in aromatic compounds is another powerful tool. Palladium-catalyzed reactions can be used to directly arylate benzylamines, as previously discussed. acs.org Additionally, the Vilsmeier-Haack reaction can be used to introduce a formyl group onto activated aromatic rings, including those of benzaldehyde hydrazone derivatives. psu.edu

Introduction and Modification of Isopropoxy and Methoxy (B1213986) Moieties

The isopropoxy and methoxy groups are defining features of the target compound. The methoxy group is often present in the starting material, such as vanillin, which is 3-methoxy-4-hydroxybenzaldehyde. wikipedia.org The introduction of the isopropoxy group is typically achieved through an O-alkylation reaction.

The synthesis of 4-(isopropoxymethyl)-2-methoxyphenol has been accomplished by reacting vanillyl alcohol with isopropyl alcohol in the presence of an acid catalyst like Amberlyst-15. aip.org Vanillyl alcohol itself is obtained by the reduction of vanillin using a reducing agent such as sodium borohydride. aip.org

The final step to obtain this compound from the corresponding aldehyde, 4-isopropoxy-3-methoxybenzaldehyde, is a reductive amination. masterorganicchemistry.comorganic-chemistry.org This reaction involves the formation of an imine by reacting the aldehyde with ammonia, followed by reduction of the imine to the desired primary amine. masterorganicchemistry.com Various reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.com

Interactive Data Tables

Table 1: Synthetic Methodologies for Benzylamine Derivatives

| Methodology | Key Features | Catalyst/Reagent Examples | Reference(s) |

|---|---|---|---|

| Organocatalytic Asymmetric Synthesis | Metal-free, enantioselective | Bifunctional (thio)urea catalysts, chiral ammonium salts | beilstein-journals.org, chemrxiv.org |

| Multi-component Reactions (MCRs) | High efficiency, one-pot synthesis | Strecker synthesis, Mannich reaction | nih.gov, organic-chemistry.org |

| Palladium-Catalyzed Coupling | C-C and C-N bond formation, functional group tolerance | Pd(OAc)₂, chiral MPAHA ligands | nih.gov, snnu.edu.cn, acs.org |

Table 2: Precursor Synthesis for this compound Analogs

| Precursor Type | Synthetic Approach | Starting Material Examples | Reference(s) |

|---|---|---|---|

| Substituted Benzaldehydes | Oxidation, tandem reactions | Guaiacol, eugenol, formamide | wikipedia.org, chinakxjy.com, liberty.edu |

| Aryl Halide/Phenolic Derivatives | Alkylation, aza-Friedel-Crafts | Vanillin, N-sulfonyl aldimines | nih.gov, researchgate.net |

Chemical Transformations and Reactivity of the 4 Isopropoxy 3 Methoxybenzyl Amine Scaffold

Amine Functional Group Transformations and Derivatization

The primary amine group is a key functional handle, characterized by its nucleophilicity and basicity due to the lone pair of electrons on the nitrogen atom. chemguide.co.uklibretexts.org This allows for a variety of transformations to generate diverse derivatives.

Formation of Amides, Sulfonamides, and Phosphonamides

The primary amine of (4-isopropoxy-3-methoxybenzyl)amine readily undergoes acylation reactions with carboxylic acid derivatives to form stable amide bonds. The direct reaction with a carboxylic acid can be achieved thermally or through the use of coupling agents. youtube.com More commonly, amides are synthesized by reacting the amine with more reactive acylating agents like acyl chlorides or acid anhydrides. youtube.comlibretexts.orgyoutube.com These reactions typically proceed smoothly, often not requiring a catalyst, to yield the corresponding N-(4-isopropoxy-3-methoxybenzyl)amide. youtube.com

Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides. libretexts.org This reaction is analogous to amide formation and provides a route to a class of compounds with distinct chemical and biological properties. princeton.edunih.gov The synthesis of sulfonamides from amines and sulfonyl chlorides is a robust and high-yielding transformation. princeton.edu

Phosphonamide synthesis, while less common, can be achieved through the reaction of the amine with appropriate phosphorus (V) reagents, such as phosphoryl chlorides. These transformations expand the chemical space accessible from the this compound starting material.

Nucleophilic Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom makes the amine group in this compound a potent nucleophile. chemguide.co.uklibretexts.org This inherent nucleophilicity drives its participation in a variety of chemical reactions.

One of the most fundamental reactions is alkylation, where the amine attacks an alkyl halide in an SN2 reaction to form a secondary amine. libretexts.org However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.commsu.edu More controlled and selective N-alkylation can be achieved through methods like reductive amination or by using specific catalytic systems. acs.orgacs.org

The nucleophilic character of the amine also allows it to react with various electrophiles, including epoxides, to form β-amino alcohols through ring-opening reactions. nih.gov The amine can also participate in conjugate additions to α,β-unsaturated carbonyl compounds, a reaction known as the Michael addition.

Investigation of Amino Protecting Group Strategies and Deprotection

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent unwanted side reactions. This is achieved by introducing a protecting group. organic-chemistry.org For primary amines like this compound, carbamates are the most common and effective class of protecting groups. masterorganicchemistry.com

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its ease of installation and removal. jk-sci.comorganic-chemistry.org It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk The resulting N-Boc protected amine is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents. organic-chemistry.org

Deprotection of the Boc group is efficiently accomplished under acidic conditions, commonly using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl). jk-sci.comfishersci.co.ukmasterorganicchemistry.com The mechanism involves protonation of the carbamate (B1207046) followed by the loss of a stable tert-butyl cation, which then fragments to isobutene and generates carbon dioxide. jk-sci.commasterorganicchemistry.comacsgcipr.org Alternative deprotection methods include using Lewis acids like zinc bromide or thermal cleavage. fishersci.co.uknih.gov

Another common protecting group is the benzyloxycarbonyl (Cbz) group, which is installed using benzyl (B1604629) chloroformate. The Cbz group is stable to acidic conditions but can be readily removed by catalytic hydrogenation. masterorganicchemistry.com The availability of different protecting groups with distinct removal conditions allows for orthogonal protection strategies in the synthesis of complex molecules containing multiple functional groups. organic-chemistry.orgacs.org

Table 1: Common Protecting Groups for this compound and Their Deprotection Conditions

| Protecting Group | Abbreviation | Reagent for Protection | Typical Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) fishersci.co.ukmasterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | H₂, Pd/C (Catalytic Hydrogenation) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine (Base) masterorganicchemistry.com |

Aromatic Ring Functionalization and Modification

The benzene (B151609) ring of the (4-isopropoxy-3-methoxybenzyl) moiety is electron-rich and activated towards electrophilic substitution. The substitution pattern is governed by the directing effects of the existing methoxy (B1213986) and isopropoxy groups.

Electrophilic Aromatic Substitution Reactions on the (4-Isopropoxy-3-methoxyphenyl) Moiety

The isopropoxy and methoxy groups are both alkoxy groups, which are powerful activating groups in electrophilic aromatic substitution. vedantu.comdoubtnut.com They donate electron density to the aromatic ring through resonance (+R effect), making the ring more nucleophilic and thus more reactive towards electrophiles. vedantu.comorganicchemistrytutor.com

These groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. vedantu.comyoutube.comdoubtnut.com In the (4-isopropoxy-3-methoxyphenyl) system, the positions on the aromatic ring are C-1 (bearing the benzylamine), C-2, C-3 (bearing the methoxy group), C-4 (bearing the isopropoxy group), C-5, and C-6. The positions available for substitution are C-2, C-5, and C-6.

Due to the directing effects of the two alkoxy groups, the electron density is highest at the positions ortho and para to them. vedantu.comdoubtnut.com The methoxy group at C-3 directs to C-2 and C-6 (ortho) and C-5 (para). The isopropoxy group at C-4 directs to C-3 and C-5 (ortho) and C-6 (para, relative to the isopropoxy group). The combined effect of these two groups strongly activates positions C-2, C-5, and C-6 for electrophilic attack. Steric hindrance from the existing substituents may influence the regioselectivity of the substitution, often favoring the less hindered positions.

Metallation with Organolithium Reagents and Subsequent Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgsemanticscholar.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium or t-butyllithium, to deprotonate a specific ortho-position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new substituent with high regiocontrol. wikipedia.orgsemanticscholar.org

In the this compound scaffold, several groups can potentially act as DMGs. The methoxy and isopropoxy groups are known to be effective DMGs. wikipedia.orgsemanticscholar.org The amine functionality itself, particularly if protected as an amide or a tertiary amine, can also direct lithiation. wikipedia.orgresearchgate.net

The coordination of the lithium atom to the heteroatom of the DMG (oxygen or nitrogen) positions the organolithium base to abstract a proton from the adjacent ortho position. wikipedia.orguwindsor.ca For the methoxy group at C-3, this would direct lithiation to C-2. For the isopropoxy group at C-4, lithiation would be directed to C-5. The protected aminomethyl group at C-1 would direct lithiation to C-2 and C-6. The ultimate site of metalation will depend on the relative directing power of these groups and the reaction conditions. core.ac.uk

Once formed, the highly nucleophilic aryllithium species can react with a wide array of electrophiles, such as aldehydes, ketones, carbon dioxide (to form carboxylic acids), alkyl halides, and silyl (B83357) halides, allowing for the precise introduction of various functional groups onto the aromatic ring. wikipedia.orgresearchgate.net

Table 2: Summary of Reactivity for the this compound Scaffold

| Functional Group | Type of Reaction | Key Reagents/Conditions | Products |

|---|---|---|---|

| Primary Amine | Amidation | Acyl chlorides, Acid anhydrides | N-acyl derivatives |

| Primary Amine | Sulfonamidation | Sulfonyl chlorides | N-sulfonyl derivatives |

| Primary Amine | Alkylation | Alkyl halides | Secondary, tertiary amines, quaternary salts |

| Primary Amine | Protection | Boc₂O, CbzCl | N-Boc, N-Cbz protected amines |

| Aromatic Ring | Electrophilic Substitution | Electrophiles (e.g., Br₂, HNO₃) | Ortho/para substituted products |

| Aromatic Ring | Directed ortho-Metalation | Organolithium reagents (e.g., n-BuLi) | Regioselective functionalization |

Oxidative Transformations of the Aromatic System

The benzene ring in this compound is rendered electron-rich by the ortho- and para-directing alkoxy substituents, making it susceptible to various oxidative transformations. These reactions are fundamental in modifying the core structure for the synthesis of new derivatives. Key oxidative transformations include halogenation and oxidative coupling.

Halogenation:

Aromatic compounds readily undergo electrophilic halogenation. wikipedia.org This type of reaction works well for chlorine and bromine, often employing a Lewis acid catalyst like ferric chloride. wikipedia.org For the this compound scaffold, halogenation is anticipated to occur at the positions activated by the alkoxy groups. The ether groups are ortho/para directors, guiding the electrophile to the positions relative to them. numberanalytics.com Given the substitution pattern, the most likely positions for halogenation are C5 and C6, which are ortho and meta to the activating groups. The reaction of halogens with alkenes is an addition reaction where the halogen adds across the double bond. youtube.com

The reactivity of halogens decreases down the group, with fluorine being the most reactive and iodine the least. wikipedia.orgmt.com While chlorination and bromination are common, fluorination often requires specialized methods due to its high reactivity. wikipedia.org The addition of a halogen atom can significantly alter the physical and chemical properties of the compound, which is a crucial aspect in the synthesis of pharmaceuticals. numberanalytics.com

Table 1: Halogenation Reactions of Aromatic Compounds

| Halogenating Agent | Catalyst/Conditions | Expected Outcome on this compound |

|---|---|---|

| Chlorine (Cl₂) | Lewis Acid (e.g., FeCl₃) | Mono- or di-chlorination on the aromatic ring |

| Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) | Mono- or di-bromination on the aromatic ring |

| Iodine (I₂) | Oxidizing agent (e.g., HNO₃) | Iodination on the aromatic ring, generally less reactive |

Oxidative Coupling:

The benzylamine (B48309) moiety can undergo oxidative coupling reactions. For instance, the electrochemical oxidation of benzylamine and its derivatives can lead to the formation of the corresponding imines. researchgate.net This transformation can be catalyzed by various systems, including stainless steel anodes, which have shown higher conversion rates than platinum electrodes. researchgate.net Photocatalytic oxidation of benzylamine to N-benzylidene benzylamine using dioxygen as an oxidant in solvent-free conditions has also been reported. researchgate.net In the context of this compound, such reactions would lead to the formation of a self-coupled imine or, in the presence of other amines, cross-coupled products. The reaction involves the oxidation of the amine to an imine, which can then react with another amine molecule. researchgate.net

Stability and Chemical Manipulation of Ether Linkages

The this compound scaffold contains two ether linkages: a methoxy group and an isopropoxy group. Ethers are generally stable and unreactive to many reagents, which is why they are often used as solvents in chemical reactions. libretexts.org However, they can be cleaved under specific, often harsh, conditions, typically involving strong acids. libretexts.orgresearchgate.net

The most common method for ether cleavage is treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. numberanalytics.com The mechanism can be either SN1 or SN2, depending on the nature of the alkyl groups attached to the ether oxygen. libretexts.org

For the this compound molecule, the cleavage of the aryl-alkyl ethers would result in a phenol (B47542) and an alkyl halide. libretexts.org The nucleophilic attack occurs at the alkyl carbon, not the aromatic carbon. libretexts.org

Selective Cleavage:

Selective cleavage of one ether group in the presence of another is a significant challenge in synthetic chemistry. In the case of this compound, the relative lability of the methoxy versus the isopropoxy group would depend on the reaction conditions.

Steric Hindrance: In SN2-type cleavage, the nucleophile will preferentially attack the less sterically hindered alkyl group. libretexts.org In this case, the methyl group of the methoxy ether is less hindered than the isopropyl group of the isopropoxy ether, suggesting that selective cleavage of the methoxy group might be achievable under SN2 conditions.

Carbocation Stability: Under SN1 conditions, the reaction proceeds through a carbocation intermediate. The stability of the resulting carbocation determines the cleavage site. Ethers with tertiary, benzylic, or allylic groups tend to cleave via an SN1 or E1 mechanism due to the formation of stable carbocations. libretexts.orgnih.gov

Various reagents have been developed for the selective deprotection of ether groups. For example, boron trichloride (B1173362) (BCl₃) is known to selectively cleave aromatic methoxy groups. nih.gov Another method involves the use of CBr₄ in refluxing methanol (B129727) for the selective deprotection of p-methoxybenzyl ethers under neutral conditions. researchgate.net

Table 2: Reagents for Ether Cleavage

| Reagent | Conditions | Mechanism | Selectivity Considerations |

|---|---|---|---|

| HBr / HI | Strong acid, heat | SN1 or SN2 | Cleavage of both ether groups is likely. |

| BCl₃ | Lewis acid | Complexation and cleavage | Can show selectivity for methoxy groups. |

| CBr₄ / MeOH | Reflux | Neutral | Reported for selective cleavage of p-methoxybenzyl ethers. |

| AlCl₃ | Lewis acid | Friedel-Crafts conditions | Can lead to selective cleavage of methoxy groups ortho to a carbonyl. nih.gov |

The stability of the ether linkages is also relevant during other transformations of the molecule. For instance, in the synthesis of related aminosulfones, the ether groups remain intact during steps involving the formation of an imine and its subsequent reduction. google.com The oxidative stability of molecules is a complex topic influenced by factors such as the presence of emulsifiers and storage conditions. dtu.dk The development of stable membranes for applications like anion exchange membrane water electrolyzers often involves assessing the oxidative stability of functional groups under alkaline conditions. researchgate.net

Applications of 4 Isopropoxy 3 Methoxybenzyl Amine As a Building Block in Complex Organic Synthesis

Construction of Diverse Heterocyclic Systems

The reactivity of the amino group, coupled with the electronic nature of the substituted benzene (B151609) ring, allows (4-isopropoxy-3-methoxybenzyl)amine to participate in a variety of cyclization reactions, leading to the formation of numerous heterocyclic scaffolds.

Pyrrole-Containing Scaffolds via Oxidative Coupling and Cyclocondensation

The synthesis of pyrrole (B145914) rings, a common motif in pharmaceuticals and natural products, can be achieved through various synthetic routes. One prominent method involves the Paal-Knorr synthesis, which is the condensation of a 1,4-dicarbonyl compound with a primary amine. While direct examples utilizing this compound are not prevalent in readily available literature, the general applicability of the Paal-Knorr reaction to a wide range of primary amines suggests its potential for forming N-(4-isopropoxy-3-methoxybenzyl)pyrroles.

Another relevant strategy is the copper/nitroxyl-catalyzed aerobic oxidative coupling of diols and primary amines, which provides a pathway to N-substituted pyrroles under mild conditions at room temperature. nih.gov This method's tolerance for various functional groups indicates that this compound could likely serve as a suitable substrate, leading to the corresponding N-substituted pyrrole derivative. The general scheme for such a reaction is presented below:

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2,5-Hexanedione | This compound | 1-(4-Isopropoxy-3-methoxybenzyl)-2,5-dimethyl-1H-pyrrole |

Further research could explore the application of this compound in these and other modern pyrrole syntheses, such as the van Leusen pyrrole synthesis, to expand the library of available pyrrole-containing compounds.

Synthesis of Chromene and Isochromene Derivatives

Chromene and isochromene moieties are present in a variety of biologically active compounds. The synthesis of these oxygen-containing heterocycles can be approached through several methods where a substituted benzylamine (B48309) could be a key precursor. For instance, the synthesis of benzo[g]chromene derivatives has been accomplished through a one-pot, three-component reaction involving an amine. While benzylamine itself has been used, the methodology is adaptable to substituted benzylamines.

Furthermore, rhodium-catalyzed oxidative coupling of benzyl (B1604629) alcohols with alkynes provides a route to isochromene derivatives. researchgate.net Although this method starts from a benzyl alcohol, the structural similarity to this compound suggests that with appropriate functional group manipulation, this building block could be integrated into such synthetic pathways.

A plausible synthetic route could involve the initial conversion of this compound to the corresponding benzyl alcohol, which could then participate in established cyclization reactions.

Formation of Tetrahydroisoquinoline Frameworks

The tetrahydroisoquinoline skeleton is a core structure in a vast number of alkaloids and pharmacologically active compounds. organic-chemistry.orgnih.gov The Pictet-Spengler reaction stands as a cornerstone for the synthesis of these frameworks, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. nih.govekb.eg While this compound is not a β-arylethylamine, its structural relative, 2-(3-isopropoxy-4-methoxyphenyl)ethan-1-amine, would be an ideal substrate for the Pictet-Spengler reaction to generate a tetrahydroisoquinoline with the desired substitution pattern on the aromatic ring.

Another powerful method for constructing the tetrahydroisoquinoline core is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride. Subsequent reduction of the resulting 3,4-dihydroisoquinoline (B110456) yields the tetrahydroisoquinoline. Similar to the Pictet-Spengler approach, an N-acylated derivative of 2-(3-isopropoxy-4-methoxyphenyl)ethan-1-amine would be the requisite starting material. The general applicability of these reactions to a wide range of substituted phenylethylamines strongly supports their use for the synthesis of (4-isopropoxy-3-methoxybenzyl)-substituted tetrahydroisoquinolines. researchgate.net

| Reaction | Starting Material Type | Key Reagents | Product |

| Pictet-Spengler | β-Arylethylamine | Aldehyde/Ketone, Acid | Tetrahydroisoquinoline |

| Bischler-Napieralski | N-Acyl-β-arylethylamine | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

Incorporation into Indole (B1671886) Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry. nih.gov Several classical methods for indole synthesis can accommodate substituted anilines or benzylamines, making the incorporation of the (4-isopropoxy-3-methoxybenzyl) moiety feasible.

The Fischer indole synthesis , a reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, is a versatile method. researchgate.net While this reaction requires a hydrazine (B178648) derivative, the corresponding (4-isopropoxy-3-methoxyphenyl)hydrazine could be synthesized from the parent amine and subsequently used to generate a variety of indole structures. The electronic properties of the substituted ring would influence the regioselectivity of the cyclization.

The Bischler-Möhlau indole synthesis offers another route, typically involving the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative. organic-chemistry.org A more direct approach to N-substituted indoles involves the reaction of an appropriate indole precursor with a benzyl halide. For example, reacting isatin (B1672199) with an aniline derivative to form an imine, followed by N-alkylation with (4-isopropoxy-3-methoxybenzyl) bromide, would yield N-benzyl-substituted indolin-2-one derivatives.

A review on the synthesis of methoxy-activated indoles highlights that the Fischer and Bischler syntheses are commonly employed strategies for their preparation, lending further support to the potential of using this compound-derived precursors in these reactions. google.com

Design and Synthesis of Pyrimidine (B1678525) and Triazine Derivatives

Pyrimidine and triazine rings are key components of many biologically active compounds, including anticancer and antimicrobial agents. The synthesis of these nitrogen-containing heterocycles often involves the condensation of amines with various carbonyl or dicarbonyl compounds.

For pyrimidine synthesis, a common method is the reaction of a chalcone (B49325) with a guanidine (B92328) derivative. The synthesis of pyrimidines bearing a methoxyphenyl substituent has been reported, demonstrating the compatibility of such substituted aryl groups in these cyclization reactions. It is therefore plausible that a chalcone derived from 4-isopropoxy-3-methoxybenzaldehyde (B1269978) could be reacted with guanidine to form a pyrimidine ring bearing the desired benzyl moiety.

In the realm of triazine synthesis, it has been shown that benzylamine can be utilized in the formation of covalent triazine frameworks. Furthermore, the synthesis of 2,4,6-trisubstituted 1,3,5-triazines often involves the reaction of cyanuric chloride with various amines. The nucleophilic substitution of the chlorine atoms on the triazine ring by this compound would provide a direct route to triazine derivatives incorporating this specific benzyl group.

Synthesis of Complex Natural Product Analogs

Natural products serve as a rich source of inspiration for the development of new therapeutic agents. nih.gov The synthesis of analogs of complex natural products allows for the exploration of structure-activity relationships and the optimization of pharmacological properties. The (4-isopropoxy-3-methoxybenzyl) moiety is present in some natural products and their analogs.

The utility of this compound as a building block extends to the synthesis of these complex molecules. By incorporating this fragment, chemists can generate novel analogs that may exhibit enhanced biological activity, improved pharmacokinetic profiles, or novel modes of action. The strategies for incorporating this amine would be similar to those described for the synthesis of the heterocyclic systems above, where the amine serves as a key nucleophile or can be transformed into other functional groups to facilitate cyclization or coupling reactions. The development of synthetic routes to natural product analogs containing the 4-isopropoxy-3-methoxybenzyl group is an active area of research with the potential to yield new and improved drug candidates.

Scaffolds for Lamellarin and Ningalin B Analogues

The core structure of many complex marine alkaloids, including the lamellarins and ningalins, features polysubstituted aryl rings. The (4-Isopropoxy-3-methoxybenzyl) moiety is a crucial structural component for constructing these targets. Synthetic strategies for these alkaloids often rely on the piecemeal assembly of the final polycyclic system, and the appropriately substituted benzyl unit originating from compounds like this compound or its aldehyde equivalent forms a significant part of the final architecture. mdpi.comresearchgate.net

Detailed Research Findings:

In the total synthesis of lamellarin and ningalin B analogues, the substituted diarylpyrrole core is a key intermediate. mdpi.com The synthesis of this core often involves coupling two different aryl groups to a central pyrrole ring. The 4-isopropoxy-3-methoxyphenyl group, or its isomer, is frequently chosen for one of these aryl components. For example, reviews on the synthesis of lamellarins detail numerous routes where precursors like 3-isopropoxy-4-methoxybenzaldehyde (B1269121) are used. researchgate.net This aldehyde can be readily converted to the corresponding amine, (3-isopropoxy-4-methoxybenzyl)amine, or used directly in reactions like the Hinsberg pyrrole synthesis to build the alkaloid's core. scispace.com

The isopropoxy group is particularly useful as it serves as a robust protecting group for the phenolic oxygen, which is a common feature in the natural lamellarin structures. This group is stable to many reaction conditions used during the assembly of the heterocyclic core but can be selectively removed later in the synthesis, often with Lewis acids like boron trichloride (B1173362) (BCl₃), to yield the free phenol (B47542). mdpi.com This strategy allows for the late-stage diversification of synthetic intermediates to produce a variety of natural and non-natural lamellarin analogues. mdpi.com

The synthesis of Ningalin B, which also contains a 3,4-diaryl-substituted pyrrole nucleus, follows similar principles. mdpi.com The construction of its densely functionalized pyrrole core often requires pre-functionalized aryl precursors, making the (4-Isopropoxy-3-methoxybenzyl) unit an ideal starting point for one of the key aromatic systems.

| Application | Role of this compound Moiety | Key Synthetic Feature | Relevant Alkaloid Class |

| Analogue Synthesis | Provides one of the key substituted aryl rings required for the core structure. | The isopropoxy group acts as a cleavable protecting group for a phenolic hydroxyl. | Lamellarins mdpi.comresearchgate.net |

| Analogue Synthesis | Serves as a building block for the 3,4-diaryl-substituted pyrrole nucleus. | The amine or corresponding aldehyde facilitates the formation of the central pyrrole ring. | Ningalin B mdpi.com |

Precursors for Galanthamine Analogues

A review of the available scientific literature did not yield specific examples of this compound being utilized as a direct precursor for the synthesis of Galanthamine analogues. Synthetic routes to Galanthamine often employ precursors such as O-benzylisovanillin, which possesses a different substitution pattern on the aromatic ring.

Development of Chemical Libraries and Diverse Molecular Architectures for Research Purposes

The creation of chemical libraries containing structurally diverse molecules is fundamental to modern drug discovery and chemical biology. Building blocks like this compound are essential starting materials for these libraries due to their inherent functionality, which allows for ready derivatization.

Detailed Research Findings:

The primary amine group of this compound is a versatile chemical handle that can participate in a wide array of chemical reactions to generate a library of new compounds. For instance, a close analogue, 4-methoxybenzylamine (B45378), has been used to synthesize a series of novel fatty acid amides by reacting it with various fatty acids in the presence of coupling agents like DCC and DMAP. This demonstrates a straightforward method for creating a small, targeted library of novel amide-containing molecules from a simple benzylamine building block.

The principles of library design often focus on covering a wide area of "chemical space" with molecules possessing drug-like properties. DNA-encoded libraries (DELs), for example, rely on the stepwise assembly of molecules on a unique DNA tag from a collection of chemical building blocks. researchgate.net Amines are a cornerstone of DEL synthesis due to the robustness and high efficiency of amide bond formation and other amine-related chemistries compatible with the DNA tag. The unique substitution pattern of this compound makes it an attractive building block for such libraries, introducing a specific pharmacophoric element into the library members. Targeted libraries aimed at specific protein classes or inspired by natural products also rely on rationally chosen building blocks to imbue the library with a desired biological bias. nih.gov

| Library Type | Role of Benzylamine Building Block | Example Reaction | Purpose |

| Targeted Library | Introduction of a specific substituted aryl amide moiety. | Amide coupling with carboxylic acids. | Generation of novel antimicrobial agents. |

| Diversity-Oriented Library | Provides a scaffold for further chemical elaboration. | Acylation, alkylation, reductive amination. | Drug discovery, chemical biology screening. researchgate.netnih.gov |

Synthesis of Functionalized Organopolyphosphazenes

Organopolyphosphazenes are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. Their properties can be precisely tuned by attaching different organic side groups to the phosphorus atoms, making them suitable for a wide range of applications, from biomedical materials to high-performance elastomers. nih.govumich.edu Aromatic amines are frequently used to functionalize the polyphosphazene backbone.

Detailed Research Findings:

A study on the synthesis of novel organopolyphosphazenes reported the successful functionalization of poly(dichlorophosphazene) (B1141720), the reactive polymeric intermediate, with a close analogue, 4-methoxybenzylamine. researchgate.net In this work, the chlorine atoms of the poly(dichlorophosphazene) were replaced by the 4-methoxybenzylamine via a nucleophilic substitution reaction to yield poly[bis(4-methoxy benzylamino)polyphosphazene] (POP-1). researchgate.net

The synthesis involves the reaction of the starting poly(dichlorophosphazene) with an excess of the amine in the presence of a tertiary amine (like triethylamine) to act as a proton scavenger. The resulting polymer was characterized extensively by various spectroscopic methods.

| Polymer | Starting Amine | Synthetic Method | Characterization |

| Poly[bis(4-methoxy benzylamino)polyphosphazene] (POP-1) | 4-Methoxybenzylamine | Nucleophilic substitution on poly(dichlorophosphazene) | FTIR, 1H NMR, 13C NMR, 31P NMR, DSC, TGA researchgate.net |

This research demonstrates that substituted benzylamines readily react with the poly(dichlorophosphazene) backbone to create stable, functionalized polymers. researchgate.net The thermal properties of the resulting polymer, such as its glass transition temperature and thermal stability, were determined by DSC and TGA analysis. researchgate.net This synthetic route provides a clear precedent for the use of this compound to create novel polyphosphazenes with tailored properties conferred by its unique substitution pattern.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Isopropoxy 3 Methoxybenzyl Amine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For (4-Isopropoxy-3-methoxybenzyl)amine (C11H17NO2), the theoretical exact mass can be calculated and then compared with the experimentally determined value from HRMS analysis. This technique, often coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), allows for the confident identification of the compound in complex mixtures and the verification of its synthesis.

In the analysis of related compounds, such as derivatives of 4-methoxybenzylamine (B45378), GC-MS has been utilized to identify key fragments. For instance, the mass spectrum of 4-methoxybenzylamine shows prominent peaks that correspond to the molecular ion and characteristic fragments, confirming the structural backbone. nih.gov While specific HRMS data for this compound is not extensively published, the principles of fragmentation and precise mass measurement would be directly applicable.

Table 1: Theoretical vs. Experimental Mass Data for a Representative Benzylamine (B48309) Derivative

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) | Experimental HRMS (m/z) | Technique |

| 4-Methoxybenzylamine | C8H11NO | 137.0841 | 137.0839 | GC-HRMS |

Note: This table is illustrative and based on data for a related compound due to the limited availability of specific HRMS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds in solution. While standard ¹H and ¹³C NMR are routine for structural confirmation, advanced NMR experiments provide deeper insights into the connectivity and spatial arrangement of atoms.

For derivatives of this compound, such as N-(4-methoxybenzyl)amides, detailed ¹H and ¹³C NMR data have been reported. nih.gov For instance, in the ¹H NMR spectrum of N-(4-methoxybenzyl)undec-10-enamide, the protons of the 4-methoxybenzyl group show characteristic signals, including doublets for the aromatic protons and a singlet for the methoxy (B1213986) group protons. nih.gov The benzylic protons typically appear as a doublet coupled to the amide proton. nih.gov

Advanced NMR techniques that would be applicable for the unambiguous assignment of this compound include:

2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, for example, between the benzylic CH2 and the amine NH2 protons, and within the isopropoxy group.

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, definitively assigning the signals for the methoxy, isopropoxy, and aromatic carbons.

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the isopropoxy and methoxy groups to the benzene (B151609) ring and the aminomethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximity of protons, which can provide information on the preferred conformation of the molecule in solution.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Benzylamine Moiety

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy (CH₃O) | ~3.8 | ~55 |

| Aromatic (CH) | 6.8 - 7.3 | 114 - 159 |

| Benzyl (B1604629) (CH₂) | ~4.3 | ~43 |

| Amine (NH₂) | Variable | - |

Note: These are typical chemical shift ranges and can vary based on the solvent and other substituents.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

The FT-IR spectrum of a compound like this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic, methoxy, and isopropoxy groups, C-O stretching of the ether linkages, and various bending vibrations of the benzene ring. For example, in related N-(4-methoxybenzyl)amides, the N-H stretch is observed around 3302 cm⁻¹, and the C=O stretch of the amide appears near 1638 cm⁻¹. nih.gov

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental spectra of related molecules. esisresearch.orgbiointerfaceresearch.com

Table 3: Characteristic Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ether) | Asymmetric Stretch | 1200 - 1275 |

| C-O (Ether) | Symmetric Stretch | 1020 - 1075 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. For chiral molecules, it can be used to determine the absolute configuration.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Advanced chromatographic techniques are essential for the isolation, purification, and purity assessment of synthesized compounds. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful methods for determining the purity of a sample and for separating it from starting materials, byproducts, and other impurities. nih.gov

For a compound like this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be a standard approach for purity analysis. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

For more complex separation challenges, two-dimensional liquid chromatography (2D-LC) can be employed. nih.gov This technique enhances peak capacity and resolution by subjecting fractions from a first-dimension separation to a second, orthogonal separation. Preparative HPLC is used for the purification of larger quantities of the compound. nih.gov The purity of the collected fractions would then be assessed by analytical HPLC. These high-resolution chromatographic methods are critical for obtaining a well-characterized and pure sample for further studies. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-isopropoxy-3-methoxybenzyl)amine, and what reaction conditions optimize yield and purity?

- Methodology :

- Step 1 : Prepare 4-isopropoxy-3-methoxybenzaldehyde via alkylation of 3-methoxy-4-hydroxybenzaldehyde with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Convert the aldehyde to the amine via reductive amination. Use sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) with ammonium acetate in methanol .

- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc). Purify via column chromatography (SiO₂, gradient elution) or recrystallization.

- Yield Optimization : Maintain anhydrous conditions and control temperature (25–40°C) to minimize side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Analytical Workflow :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy δ ~3.8 ppm, isopropoxy δ ~1.2–1.4 ppm for CH₃; aromatic protons δ 6.5–7.2 ppm) .

- FTIR : Identify N-H stretches (3300–3500 cm⁻¹) and C-O-C vibrations (1250–1050 cm⁻¹) .

- HRMS : Validate molecular ion ([M+H]⁺) with <5 ppm mass accuracy.

- Melting Point : Determine purity (e.g., sharp mp >100°C indicates crystalline stability) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?

- Challenges : Competing reactivity at the benzylamine group vs. methoxy/isopropoxy substituents.

- Solutions :

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during electrophilic substitution (e.g., nitration, halogenation) .

- Directed Metalation : Employ directing groups (e.g., pyridine) or transition-metal catalysts (Pd, Cu) for selective C-H activation .

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide synthetic design .

Q. How can computational chemistry elucidate the conformational dynamics of this compound in solution?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to assess rotational barriers of the isopropoxy group .

- X-ray Crystallography : Resolve solid-state conformation (if crystalline) to compare with computational predictions .

- NMR Relaxation Studies : Measure T₁/T₂ times to validate rotational freedom of substituents in solution .

Q. What biological screening strategies are appropriate for evaluating this compound’s potential bioactivity?

- Approach :

- Target Identification : Screen against kinase or GPCR libraries via surface plasmon resonance (SPR) for binding affinity .

- Cell-Based Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α inhibition in macrophages) .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.